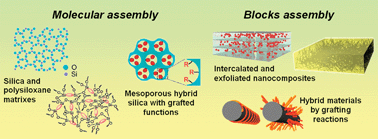Hybrid and biohybrid silicate based materials: molecular vs. block-assembling bottom–up processes†
Chemical Society Reviews Pub Date: 2010-12-13 DOI: 10.1039/C0CS00052C
Abstract
This critical review introduces a discussion on the influence of preparative procedures (nanofabrication) of nanostructured hybrids and biohybrids, comparing their structural and textural characteristics that determine the properties of the resulting materials. Selected examples of silicate-based hybrids of analogous compositions prepared by both molecular and blocks-

Recommended Literature
- [1] Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†
- [2] Structural imposition on the off–on response of naphthalimide based probes for selective thiophenol sensing†
- [3] WEPA: a bio-derived medium for added base, π-acid and ligand free Ullmann coupling of aryl halides using Pd(OAc)2†
- [4] What makes a good graphene-binding peptide? Adsorption of amino acids and peptides at aqueous graphene interfaces†
- [5] Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†
- [6] Trapping the catalyst working state by amber-inspired hybrid material to reveal the cobalt nanostructure evolution in clean liquid fuel synthesis†
- [7] Synthesis and properties of temperature-sensitive and chemically crosslinkable poly(ether-urethane) hydrogel†
- [8] Synthesis of AgCl hollow cubes and their application in photocatalytic degradation of organic pollutants†
- [9] Synthesis of alkyl polyglycosides using SO3H-functionalized ionic liquids as catalysts†
- [10] Synthesis and magnetic characterisation of Fe1−xMgxSb2O4 (x = 0.25, 0.50, 0.75) and their oxygen-excess derivatives, Fe1−xMgxSb2O4+y

Journal Name:Chemical Society Reviews
research_products
-
CAS no.: 1823914-28-8









